molecular formula C8H6F2 B1370312 2,5-Difluorostyrene CAS No. 305371-97-5

2,5-Difluorostyrene

Cat. No. B1370312
M. Wt: 140.13 g/mol
InChI Key: DSIWLDCXHHMNQL-UHFFFAOYSA-N
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Patent
US08691821B2

Procedure details

To a suspension of methyltriphenylphosphonium bromide (26.4 g, 73.9 mmol) in tetrahydrofuran (350 mL) at 0° C. was added nBuLi (2.5M in hexane, 29.6 mL, 73.9 mmol). After addition was complete, the reaction was stirred at 0° C. for 10 min. To this was added 2,5-difluorobenzaldehyde (5.35 mL, 49.3 mmol). The ice bath was removed, and stirring continued for 1 h. The reaction was quenched by addition of saturated ammonium chloride. The reaction was poured into ether, washed with water (3×), then brine, dried over magnesium sulfate, and concentrated. Column chromatography (2.5% EtOAc/Hex) gave 2.1 g (30%) as a colorless oil. 1H NMR (CDCl3) Shift: 7.20 (ddd, J=9.2, 5.9, 3.2 Hz, 1H), 7.02 (td, J=9.3, 4.6 Hz, 1H), 6.90-6.97 (m, 1H), 6.86 (dd, J=17.7, 11.3 Hz, 1H), 5.84 (d, J=17.7 Hz, 1H), 5.45 (d, J=11.0 Hz, 1H). 13C NMR (CDCl3) Shift: 158.6, 156.3, 128.6, 126.8, 117.6, 116.8, 115.6, 113.0. 19F NMR (CDCl3) Shift: −120.17-119.46 (m, 1F), −125.20 (d, J=17.3 Hz, 1F).
Name
Quantity
29.6 mL
Type
reactant
Reaction Step One
Quantity
5.35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
26.4 g
Type
catalyst
Reaction Step Five
Quantity
350 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li][CH2:2]CCC.[F:6][C:7]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:8]=1[CH:9]=O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[F:6][C:7]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:8]=1[CH:9]=[CH2:2] |f:2.3|

Inputs

Step One
Name
Quantity
29.6 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
5.35 mL
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)F
Step Three
Name
1F
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
1F
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
26.4 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of saturated ammonium chloride
ADDITION
Type
ADDITION
Details
The reaction was poured into ether
WASH
Type
WASH
Details
washed with water (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Column chromatography (2.5% EtOAc/Hex) gave 2.1 g (30%) as a colorless oil

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
FC1=C(C=C(C=C1)F)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.